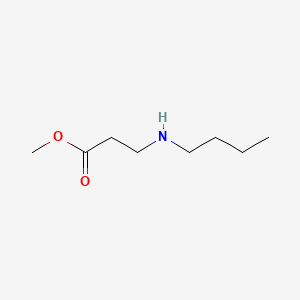

Methyl 3-(butylamino)propanoate

Description

Methyl 3-(butylamino)propanoate is an ester derivative of propanoic acid featuring a butylamine substituent at the β-position. This compound belongs to a broader class of amino-substituted propanoates, which are synthesized via Michael addition reactions between methyl acrylate and primary or secondary amines . Such compounds are intermediates in pharmaceutical and agrochemical research, often modified to enhance bioactivity or physicochemical properties.

Properties

CAS No. |

4640-77-1 |

|---|---|

Molecular Formula |

C8H17NO2 |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

methyl 3-(butylamino)propanoate |

InChI |

InChI=1S/C8H17NO2/c1-3-4-6-9-7-5-8(10)11-2/h9H,3-7H2,1-2H3 |

InChI Key |

JUXSDNMTSOPPRW-UHFFFAOYSA-N |

SMILES |

CCCCNCCC(=O)OC |

Canonical SMILES |

CCCCNCCC(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl 3-(Benzylamino)propanoate (3c)

- Synthesis: Produced via reaction of benzylamine, methyl acrylate, and methanol at 115°C, yielding a 1:1 mixture with bis-[Methyl 3-(benzylamino)]propanoate (6) .

- Key Features : The benzyl group introduces aromaticity, influencing solubility and reactivity. The ¹H-NMR spectrum shows distinct signals for the benzyl protons (δ 7.28–7.34 ppm) and methyl ester (δ 3.65 ppm) .

Methyl N-α-Methylbenzylaminobutanoate (5a)

- Synthesis: Synthesized at 150°C using (S)-(-)-α-methylbenzylamine, methyl acetone, and methanol, yielding stereoisomers (αS,3S)-5a and (αS,3R)-5a .

- Key Features : The α-methylbenzyl group introduces chirality, critical for enantioselective applications. The ¹³C-NMR spectrum shows distinct carbonyl signals at δ 172.1 ppm .

- Comparison : The branched α-methylbenzyl group increases steric hindrance compared to the linear butyl chain, affecting reaction kinetics and stereoselectivity.

Thalidomide Analogs (4NO2PDPMe and 4APDPMe)

- Structure: Methyl 3-(4-nitrophthalimido)-3-(3,4-dimethoxyphenyl)-propanoate and its amino derivative .

- Bioactivity: Demonstrated potent uterus-relaxant effects due to electron-withdrawing (nitro) and electron-donating (amino) groups on the phthalimide ring .

- Comparison: The additional phthalimide and dimethoxyphenyl moieties confer distinct pharmacological profiles compared to simpler alkylamino derivatives like Methyl 3-(butylamino)propanoate.

Physicochemical and Functional Properties

Volatility and Odor Profile

- Methyl 3-(Methylthio)propanoate: Identified as an aroma-active compound in mead, with sulfur-containing substituents contributing to pungent odors .

- Comparison: The butylamino group in this compound reduces volatility compared to methylthio derivatives, making it less suitable for flavor applications but more stable in non-volatile formulations.

Solubility and Purification

- Methyl 3-(Cyclopentylamino)propanoate: Features a bulky cyclopentyl group, reducing aqueous solubility but improving lipid membrane permeability .

- Purification : Analogous compounds (e.g., 3c, 5a) are often purified via silica gel chromatography, with yields influenced by substituent polarity .

Cholinesterase Inhibition

- Hydrazide Derivatives (4a-h): Synthesized from Methyl 3-(substituted amino)propanoates, these compounds exhibit cholinesterase inhibitory and antioxidant activities .

- Comparison: The butylamino group’s hydrophobicity may enhance blood-brain barrier penetration compared to hydrophilic hydrazide derivatives.

Uterus-Relaxant Activity

- 4NO2PDPMe: Achieves efficacy via nitro group-induced electron withdrawal, stabilizing interactions with ion channels .

- Comparison: this compound lacks such electron-modifying groups, suggesting divergent mechanisms of action.

Data Tables

Table 2: Physicochemical Properties

Preparation Methods

Solvent-Based Synthesis

In a representative procedure, n-butylamine (0.48 mol) is added to methyl acrylate (0.48 mol) in methanol under a nitrogen atmosphere. The mixture is stirred at room temperature for 96 hours, after which the solvent is removed under reduced pressure. Vacuum distillation of the crude product yields this compound as a colorless liquid with a yield of 77%. Key advantages of this method include simplicity and scalability, though the extended reaction time may limit industrial applicability.

Reaction Conditions:

Solvent-Free and Catalyzed Approaches

Recent advancements have explored solvent-free conditions to enhance reaction efficiency. For instance, mixing n-butylamine with methyl acrylate at 50°C under catalyst-free conditions achieves quantitative conversion within 24 hours. The absence of solvent reduces purification steps and minimizes waste, aligning with green chemistry principles.

Comparative Data:

| Condition | Solvent | Catalyst | Temperature | Time (h) | Yield |

|---|---|---|---|---|---|

| Methanol | Methanol | None | 25°C | 96 | 77% |

| Solvent-free | None | None | 50°C | 24 | 95% |

| Microwave-assisted | None | DBU | 75°C | 0.5 | 44% |

Microwave-assisted synthesis using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst shortens the reaction time to 30 minutes but yields only 44% product. This trade-off between speed and efficiency necessitates optimization based on application requirements.

Alternative Methodologies and Mechanistic Insights

Transesterification of Preformed β-Amino Esters

While less common, transesterification of 3-(butylamino)propanoic acid esters with methanol offers an alternative route. For example, tert-butyl 3-(butylamino)propanoate undergoes methanolysis in the presence of acid catalysts like sulfuric acid. However, this method is hampered by side reactions such as ester hydrolysis and requires stringent pH control.

Kinetic vs. Thermodynamic Control

The regioselectivity of the aza-Michael addition is influenced by reaction conditions. At lower temperatures (10°C), amidation competes with aza-Michael addition, leading to mixed products. Raising the temperature to 50°C favors the thermodynamically stable β-amino ester, achieving >90% selectivity.

Optimization Strategies and Industrial Scalability

Catalyst Screening

Base catalysts like DBU enhance reaction rates by deprotonating the amine, increasing nucleophilicity. However, excessive base concentrations promote side reactions, such as ester saponification. Neutral conditions or mild bases (e.g., triethylamine) are preferred for large-scale synthesis.

Purity and Distillation Techniques

Vacuum distillation is critical for obtaining high-purity this compound. The compound typically distills at 82°C under 10 Torr, though literature reports vary slightly depending on substituents. Fractional distillation coupled with molecular sieves ensures water removal and prevents ester degradation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-(butylamino)propanoate, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via nucleophilic substitution or esterification. For example, esterification of 3-(butylamino)propanoic acid with methanol using acid catalysts (e.g., H₂SO₄) under reflux (60–80°C) . Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. THF), reaction time (12–24 hrs), and catalyst concentration to enhance yield (typically 60–85%) . Monitor reaction progress via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR : Confirm structure using ¹H/¹³C NMR to identify peaks for the butylamino chain (δ 1.2–1.6 ppm for CH₂ groups) and ester carbonyl (δ 170–175 ppm) .

- HPLC : Assess purity (>95%) with a C18 column and UV detection at 210–220 nm .

- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ at m/z 188.27 .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology : Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from assay conditions (pH, temperature) or impurities. Validate results using:

- Dose-response curves to establish IC₅₀ values .

- Replicate studies with standardized protocols (e.g., fixed incubation times) .

- Cross-reference with PubChem bioactivity datasets for consistency .

Advanced Research Questions

Q. What strategies improve the compound’s stability under varying pH and temperature conditions?

- Methodology :

- pH Stability : Use buffered solutions (pH 5–7) to minimize ester hydrolysis. Degradation studies via HPLC show <10% decomposition after 48 hrs at 25°C .

- Thermal Stability : Store at –20°C in inert atmospheres; TGA analysis reveals decomposition onset at ~150°C .

Q. How does this compound interact with biological targets at the molecular level?

- Methodology :

- Docking Studies : Use AutoDock Vina to predict binding to serine hydrolases or GPCRs, focusing on hydrogen bonds with the ester carbonyl and amino group .

- Kinetic Assays : Measure inhibition constants (Kᵢ) for target enzymes (e.g., trypsin-like proteases) using fluorogenic substrates .

Q. What computational methods predict the compound’s ADMET properties?

- Methodology :

- SwissADME : Predict moderate bioavailability (LogP ~1.5) and blood-brain barrier permeability .

- ProTox-II : Estimate low hepatotoxicity (LD₅₀ > 500 mg/kg) but potential CYP3A4 inhibition .

Q. How can in vitro-to-in vivo extrapolation (IVIVE) be applied to assess therapeutic potential?

- Methodology :

- Microsomal Stability : Incubate with liver microsomes; calculate half-life (t₁/₂) using LC-MS quantification .

- Plasma Protein Binding : Equilibrium dialysis shows ~80% binding, requiring dose adjustments in animal models .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.